Feprazone
Overview
Description
Mechanism of Action
Target of Action
Feprazone is a nonsteroidal anti-inflammatory drug (NSAID) and a cyclooxygenase (COX) inhibitor . It primarily targets COX enzymes, which play a crucial role in the production of prostaglandins that mediate pain and inflammation.
Mode of Action
This compound interacts with its primary targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
This compound affects several biochemical pathways. It mitigates the activation of the TLR4/MyD88/NF-κB pathway, which plays a significant role in inflammation and immune responses . Additionally, this compound inhibits the SOX-4/ADAMTS-5 signaling pathway, which is involved in the degradation of Aggrecan, a major component of cartilage .
Pharmacokinetics
This compound is efficiently absorbed in the body, with a plasma elimination half-life of 29.5-33.5 hours . The apparent volume of distribution and clearance are similar to those of phenylbutazone, a related compound . The protein binding of certain drugs, such as Valproic acid, can be decreased when combined with this compound .
Result of Action
This compound has several molecular and cellular effects. It ameliorates cell death in human aortic endothelial cells (HAECs) induced by free fatty acids (FFAs), restores cell viability, and reduces the release of lactate dehydrogenase (LDH) . It also reduces the production of mitochondrial reactive oxygen species (ROS), preventing oxidative stress . Furthermore, this compound decreases the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), which are involved in tissue remodeling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of FFAs can induce endothelial dysfunction, which this compound can counteract . Additionally, the drug’s anti-adipogenic and anti-obesity capacities can be observed in both in vitro 3 T3-L1 cells and in vivo mice models .
Biochemical Analysis
Biochemical Properties
Feprazone is a non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor that is 10-fold selective for COX-2 over COX-1 . It interacts with enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of prostaglandins, which are involved in inflammation and pain .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to ameliorate Free Fatty Acid (FFA)-induced cell death of human aortic endothelial cells (HAECs) by restoring cell viability and reducing the release of lactate dehydrogenase (LDH) . It also ameliorated FFA-induced oxidative stress by reducing the production of mitochondrial reactive oxygen species (ROS) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It prevents FFA-induced activation of the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/ nuclear factor kappa-B (NF-κB) signaling pathway . This pathway is involved in the inflammatory response, and its inhibition by this compound can help reduce inflammation.
Temporal Effects in Laboratory Settings
One study showed that this compound was significantly superior to aspirin in all the parameters tested . All twenty patients in the study showed an improvement of their gastrointestinal symptoms, nineteen reporting no symptoms at all when taking the new preparation .
Metabolic Pathways
As an NSAID, it is likely to be involved in the arachidonic acid pathway, where it inhibits the COX enzymes and reduces the production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of feprazone involves the reaction of phenylhydrazine with acetoacetic ester to form a pyrazolone derivative. This intermediate is then reacted with benzyl chloride to introduce the benzyl group, followed by prenylation to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents and catalysts used in the process are carefully selected to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Feprazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
Feprazone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of pyrazolidine derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Feprazone is similar to other NSAIDs such as phenylbutazone and ibuprofen. it is unique in its prenylated structure, which may contribute to its specific pharmacological properties . Similar compounds include:
Phenylbutazone: An analog of this compound with a n-butyl group instead of a prenyl group.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic effects but a different chemical structure.
This compound’s unique structure and mechanism of action make it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
4-(3-methylbut-2-enyl)-1,2-diphenylpyrazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(2)13-14-18-19(23)21(16-9-5-3-6-10-16)22(20(18)24)17-11-7-4-8-12-17/h3-13,18H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBWCVQDXDFISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023051 | |
Record name | Feprazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30748-29-9 | |
Record name | Feprazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30748-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Feprazone [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030748299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Feprazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Feprazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Feprazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FEPRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BVX6J0CGR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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